
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
概要
説明
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H4F3NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the second position and a trifluoromethyl group at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-(trifluoromethyl)nicotinic acid.
Formylation: The formyl group is introduced at the fourth position through a formylation reaction, often using reagents like formic acid or its derivatives under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-Hydroxy-4-(trifluoromethyl)nicotinic acid.
Reduction: 2-Hydroxy-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and exert its effects at the cellular level.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde: Similar structure but with the trifluoromethyl group at the fifth position.
2-Hydroxy-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Trifluoromethyl)nicotinaldehyde: Lacks the hydroxyl group at the second position.
Uniqueness
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is unique due to the combination of the hydroxyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAHHMRUUIRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride](/img/structure/B1396487.png)

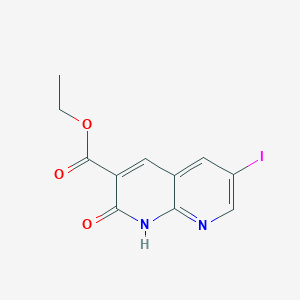
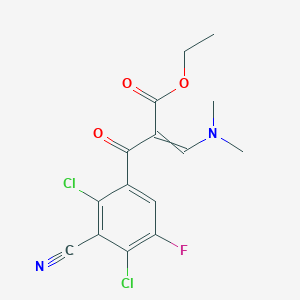

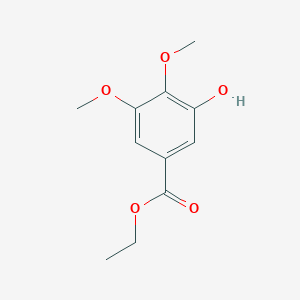
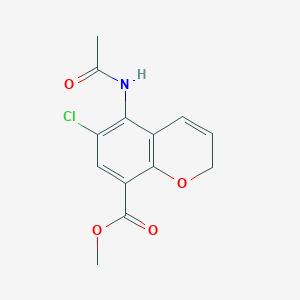
![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)
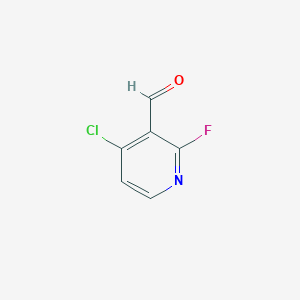
![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)
![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one](/img/structure/B1396502.png)
